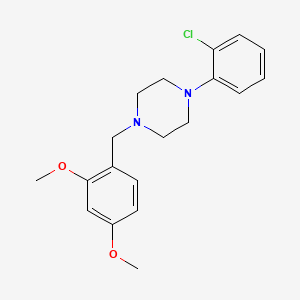
4-methoxy-N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide, also known as MNBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MNBA is a nitrobenzamide derivative that has been synthesized through a multi-step process, and its unique chemical structure has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-methoxy-N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide is not fully understood, but it is believed to act on several molecular targets in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. 4-methoxy-N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
4-methoxy-N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide has been shown to have several biochemical and physiological effects on the body. It has been shown to reduce inflammation and pain in animal models, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. 4-methoxy-N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
4-methoxy-N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in animal models. However, 4-methoxy-N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide has some limitations in lab experiments. It is not water-soluble, which can make it difficult to administer in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 4-methoxy-N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide. One potential area of research is the development of 4-methoxy-N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide derivatives that are more water-soluble, which could increase its potential for use in certain experiments. Another area of research is the development of 4-methoxy-N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide-based drugs for the treatment of inflammatory diseases, cancer, and neurodegenerative diseases. Finally, further research is needed to fully understand the mechanism of action of 4-methoxy-N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide and its potential molecular targets in the body.
Méthodes De Synthèse
The synthesis of 4-methoxy-N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide involves several steps, starting with the reaction of 2-methoxy-5-methylphenol with nitric acid to form 2-methoxy-5-methyl-3-nitrophenol. This compound is then reacted with 4-methoxybenzoyl chloride in the presence of a base to form 4-methoxy-N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide. The final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
4-methoxy-N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide has been studied extensively for its potential applications in scientific research. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties, making it a promising candidate for cancer research. 4-methoxy-N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
4-methoxy-N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-10-4-6-14(22-2)12(8-10)17-16(19)11-5-7-15(23-3)13(9-11)18(20)21/h4-9H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIQEWNOFXRMGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![bis(chloromethyl)[(4-nitrophenoxy)methyl]phosphine oxide](/img/structure/B5850864.png)

![N-[4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5850884.png)
![2-[(4-methoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5850887.png)
![4-benzyl-N-{[(4-methoxyphenyl)amino]carbonothioyl}-1-piperazinecarboximidamide](/img/structure/B5850895.png)
![6-chloro-2-[2-(pentafluorobenzylidene)hydrazino]nicotinic acid](/img/structure/B5850903.png)



![1,2-dihydro-10H-cyclopenta[gh]isoindolo[2,1-a]perimidin-10-one](/img/structure/B5850933.png)


![methyl 3-{[(3-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5850945.png)
